molecular formula C8H14Br2O2 B1368345 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane CAS No. 43153-20-4

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Cat. No. B1368345
CAS RN: 43153-20-4
M. Wt: 302 g/mol
InChI Key: CEWDAROJZGKUGQ-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, also known as BMDD, is an organic compound composed of two bromomethyl groups, two methyl groups and a 1,3-dioxane ring. It is a colorless, volatile liquid with a boiling point of 115 °C, a melting point of -20 °C, and a density of 1.37 g/cm³. BMDD is used for a variety of scientific research applications due to its unique properties, including its low toxicity, low volatility, and high solubility in both organic and aqueous solvents.

Scientific Research Applications

Structural and Conformational Studies

The compound 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and its derivatives have been extensively studied for their structural and conformational properties. Khazhiev et al. (2021) explored the structure and conformation of a closely related compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, using NMR spectroscopy and X-ray structural analysis. The study found that the molecules of this compound exhibit a chair conformation with an equatorial orientation of the aromatic substituent. This research contributes to understanding the structural dynamics of such compounds in both crystalline and solution states, which is vital for their application in fine organic synthesis (Khazhiev et al., 2021).

Applications in Fine Organic Synthesis

Another aspect of the research on this compound focuses on its potential in fine organic synthesis. The compound's structure, particularly its chair conformation and the orientation of substituents, plays a crucial role in its reactivity and application in synthetic processes. The studies by Khazhiev et al. contribute to this field by providing detailed insights into the molecular structure, which can be used to predict and manipulate its reactivity in organic synthesis (Khazhiev et al., 2018).

Biochemical Analysis

Biochemical Properties

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups in the compound serve as reactive centers, making it a valuable reagent in organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been shown to interact with nucleophilic enzymes, leading to the substitution of bromine atoms with other functional groups. These interactions are crucial for the synthesis of complex organic molecules and the study of enzyme mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl groups in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can become toxic and cause adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. These dosage effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through nucleophilic substitution reactions, leading to the formation of new metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular processes and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells, depending on its chemical properties. Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments .

properties

IUPAC Name

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDAROJZGKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CBr)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561429
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43153-20-4
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 2,2-bis(bromomethyl)-1,3-propanediol, 5 ml of acetone and a catalytic quantity (0.1 g) of p-toluenesulfonic acid was heated under reflux in 150 ml of benzene until the theoretical amount of water (0.8 ml) had been collected in a Dean-Stark trap (2 hours). Evaporation of the solvent gave 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (1A), as a solid, m.p.: 56°-58° C. The purity according to gas-liquid chromatography and proton NMR was 99%.
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10 g
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5 mL
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0.1 g
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0.8 mL
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150 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Para-toluenesulfonic acid monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) δ 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).
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solution
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acetone 2,2-dimethoxypropane
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Synthesis routes and methods IV

Procedure details

TsOH monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).
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TsOH monohydrate
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solution
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acetone 2,2-dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

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